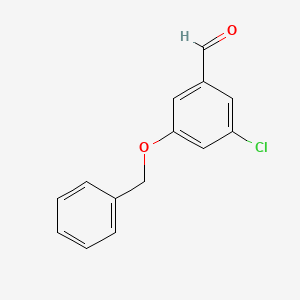

3-(Benzyloxy)-5-chlorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

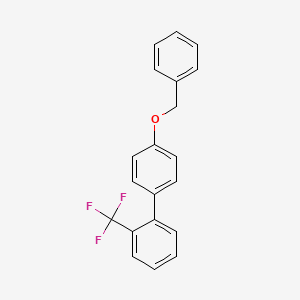

“3-(Benzyloxy)-5-chlorobenzaldehyde” likely refers to a compound that contains a benzene ring with a benzyloxy (benzyl ether) group and a chloro group attached to it. The exact properties of this compound would depend on the positions of these groups on the benzene ring .

Synthesis Analysis

While specific synthesis methods for “3-(Benzyloxy)-5-chlorobenzaldehyde” are not available, similar compounds are often synthesized through reactions like Friedel-Crafts alkylation, electrophilic aromatic substitution, or through the use of organoboron reagents in Suzuki-Miyaura coupling .Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)-5-chlorobenzaldehyde” would consist of a benzene ring with a benzyloxy group and a chloro group attached to it. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)-5-chlorobenzaldehyde” would depend on factors like its molecular structure and the nature of its functional groups. These properties could include its color, density, hardness, melting point, boiling point, and solubility .Applications De Recherche Scientifique

Synthesis of Cyclization Products

The compound can be used in the synthesis of cyclization products. For instance, it has been used in the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester . This process led to the isolation of a new compound, which was then characterized using various analytical techniques .

Inhibitors of Salicylate Synthase

The compound can be used in the development of inhibitors of the salicylate synthase from M. tuberculosis . This is part of ongoing studies on chromane derivatives, which have shown promising activities .

Synthesis of Liquid-Crystalline Compounds

The compound can be used in the synthesis of new liquid-crystalline compounds . Specifically, it can be used in the development of Schiff base liquid crystals . These crystals have been investigated for their mesomorphic properties .

4. Development of Fragrance and Flavoring Agents The compound can be used as a precursor for the synthesis of other compounds such as benzyl acetate. Benzyl acetate is a fragrance and flavoring agent.

Drug Development

The compound can be used in drug development. Its intricate structure allows for diverse applications, such as enzyme studies and peptide synthesis.

Enzyme Studies

The compound can be used in enzyme studies. Its structure can be manipulated to study the behavior and characteristics of various enzymes.

Peptide Synthesis

The compound can be used in peptide synthesis. It can be used to create complex peptides for various scientific research applications.

Mécanisme D'action

The mechanism of action would depend on the specific reactions that “3-(Benzyloxy)-5-chlorobenzaldehyde” is involved in. For example, in a Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

Orientations Futures

The future directions in the study and application of “3-(Benzyloxy)-5-chlorobenzaldehyde” would depend on ongoing research in the field. This could include the development of new synthesis methods, the exploration of new reactions involving the compound, or the investigation of its potential uses in various industries .

Propriétés

IUPAC Name |

3-chloro-5-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUCMRZDZICWPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681827 |

Source

|

| Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228956-94-2 |

Source

|

| Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)